molecular formula C13H19N3OS B2557815 3-Isopentyl-6-methyl-2-(methylthio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1312132-22-1

3-Isopentyl-6-methyl-2-(methylthio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2557815
CAS No.: 1312132-22-1
M. Wt: 265.38
InChI Key: YRZAYCQLEGIBQD-UHFFFAOYSA-N
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Description

3-Isopentyl-6-methyl-2-(methylthio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound with a unique structure that includes a pyrrolo[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopentyl-6-methyl-2-(methylthio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the isopentyl and methylthio groups through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Isopentyl-6-methyl-2-(methylthio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, and other nucleophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

3-Isopentyl-6-methyl-2-(methylthio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Isopentyl-6-methyl-2-(methylthio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-(methylthio)pyrimidin-4(3H)-one: Shares the pyrimidine core but lacks the isopentyl group.

    3-Isopentyl-2-(methylthio)pyrrolo[3,2-d]pyrimidin-4(5H)-one: Similar structure but with different substituents on the pyrimidine ring.

Uniqueness

3-Isopentyl-6-methyl-2-(methylthio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is unique due to the combination of its isopentyl and methylthio groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-3-(3-methylbutyl)-2-methylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-8(2)5-6-16-12(17)11-10(7-9(3)14-11)15-13(16)18-4/h7-8,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZAYCQLEGIBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=O)N(C(=N2)SC)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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